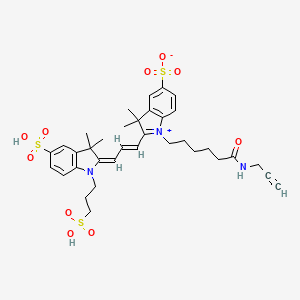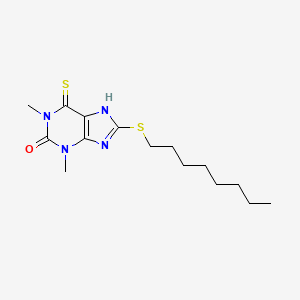![molecular formula C2Cl3F6P B14746547 Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane CAS No. 353-77-5](/img/structure/B14746547.png)
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It contains a phosphorus atom bonded to three chlorine atoms and two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with trifluoromethylating agents under controlled conditions. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane: Contains three chlorine atoms and two trifluoromethyl groups.
Trichloro[bis(trifluoromethyl)]-lambda~5~-arsane: Similar structure but with arsenic instead of phosphorus.
Trichloro[bis(trifluoromethyl)]-lambda~5~-stibane: Similar structure but with antimony instead of phosphorus.
Uniqueness
This compound is unique due to its specific combination of chlorine and trifluoromethyl groups bonded to a phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
353-77-5 |
|---|---|
Fórmula molecular |
C2Cl3F6P |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
trichloro-bis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C2Cl3F6P/c3-12(4,5,1(6,7)8)2(9,10)11 |
Clave InChI |
PEPIQGCIUVDGLO-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)P(C(F)(F)F)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



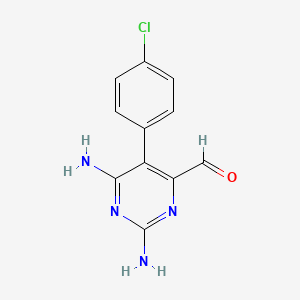
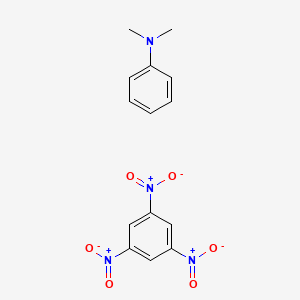
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
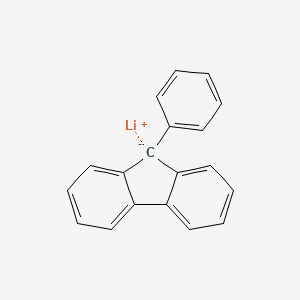
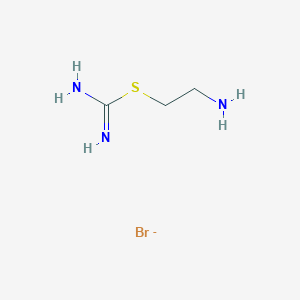
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
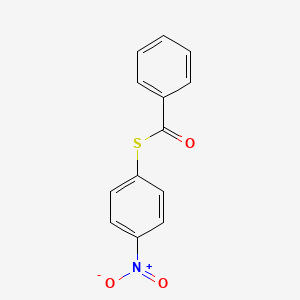

![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

